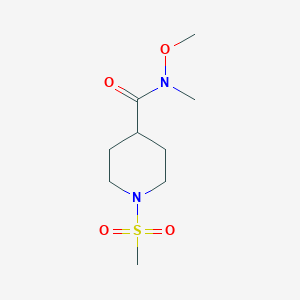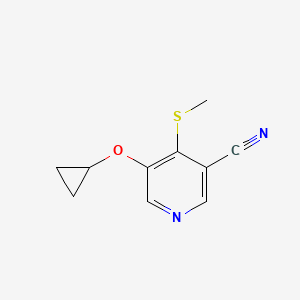![molecular formula C20H20I2N4O4 B14810863 N'~1~,N'~6~-bis[(2-iodophenyl)carbonyl]hexanedihydrazide](/img/structure/B14810863.png)
N'~1~,N'~6~-bis[(2-iodophenyl)carbonyl]hexanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’1,N’6-bis(2-iodobenzoyl)hexanedihydrazide is a chemical compound with the molecular formula C20H20I2N4O4 and a molecular weight of 634.21 g/mol . This compound is characterized by the presence of two iodobenzoyl groups attached to a hexanedihydrazide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N’1,N’6-bis(2-iodobenzoyl)hexanedihydrazide typically involves the reaction of hexanedihydrazide with 2-iodobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
N’1,N’6-bis(2-iodobenzoyl)hexanedihydrazide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the iodobenzoyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the hydrazide groups can lead to the formation of corresponding azides or other oxidized products.
Scientific Research Applications
N’1,N’6-bis(2-iodobenzoyl)hexanedihydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for cancer and other diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’1,N’6-bis(2-iodobenzoyl)hexanedihydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N’1,N’6-bis(2-iodobenzoyl)hexanedihydrazide can be compared with other similar compounds, such as:
N’1,N’6-bis(2-(benzyloxy)benzylidene)hexanedihydrazide: This compound has benzyloxy groups instead of iodobenzoyl groups, which affects its reactivity and applications.
N’1,N’6-bis(2-(allyloxy)benzylidene)hexanedihydrazide:
N’1,N’6-bis(2-iodobenzoyl)hexanedihydrazide stands out due to its unique combination of iodobenzoyl groups and hexanedihydrazide backbone, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H20I2N4O4 |
|---|---|
Molecular Weight |
634.2 g/mol |
IUPAC Name |
1-N',6-N'-bis(2-iodobenzoyl)hexanedihydrazide |
InChI |
InChI=1S/C20H20I2N4O4/c21-15-9-3-1-7-13(15)19(29)25-23-17(27)11-5-6-12-18(28)24-26-20(30)14-8-2-4-10-16(14)22/h1-4,7-10H,5-6,11-12H2,(H,23,27)(H,24,28)(H,25,29)(H,26,30) |
InChI Key |
IZSDIRUWVNVHSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CCCCC(=O)NNC(=O)C2=CC=CC=C2I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B14810793.png)
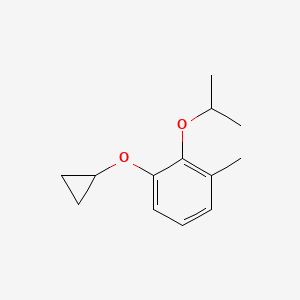

![N'-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B14810808.png)

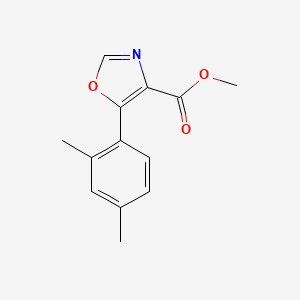
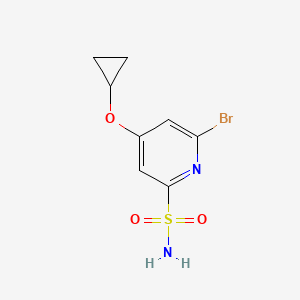
![4-chloro-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide](/img/structure/B14810843.png)
![3-iodo-4-methyl-N-({2-[4-oxo-4-(phenylamino)butanoyl]hydrazinyl}carbonothioyl)benzamide](/img/structure/B14810849.png)

![N-{4-[(4-iodophenyl)sulfamoyl]phenyl}cyclopropanecarboxamide](/img/structure/B14810868.png)
